11alpha-Hydroxyprogesterone
Overview
Description
Mechanism of Action
Target of Action
11alpha-Hydroxyprogesterone is an inactive analogue of 11beta-Hydroxyprogesterone and often serves as an experimental control . The primary target of 11beta-Hydroxyprogesterone is the 11β-Hydroxysteroid dehydrogenase enzyme, and it also activates the human mineralocorticoid receptor in COS-7 cells .
Mode of Action
This compound and 11beta-Hydroxyprogesterone are potent inhibitors of both 11 beta-HSD1 in rat liver microsomes and 11 beta-HSD2 in lysates of JEG-3 cells, a human choriocarcinoma cell line . They interact with their targets and inhibit the activity of the glucocorticoid inactivating enzyme 11 beta-hydroxysteroid dehydrogenase .
Biochemical Pathways
The inhibition of 11β-Hydroxysteroid dehydrogenase by this compound affects the glucocorticoid pathway . This inhibition can confer marked mineralocorticoid activity upon corticosterone in the adrenalectomized rat , indicating a possible role for endogenous 11 beta-HSD inhibitors in the regulation of glucocorticoid-induced Na+ retention .
Pharmacokinetics
It’s known that the metabolism of hydroxyprogesterone can be decreased when combined with certain substances .
Result of Action
The inhibition of 11β-Hydroxysteroid dehydrogenase by this compound results in increased mineralocorticoid activity . This can lead to an increase in sodium retention, which is a key aspect of the mineralocorticoid pathway .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other substances. For instance, certain substances can decrease the metabolism of Hydroxyprogesterone, potentially affecting its action . Additionally, the biotransformation of progesterone to this compound can be influenced by the morphology of the Rhizopus arrhizus mycelium .
Biochemical Analysis
Biochemical Properties
11alpha-Hydroxyprogesterone interacts with various enzymes and proteins. It has been identified as a potent competitive inhibitor of both isoforms (1 and 2) of 11β-hydroxysteroid dehydrogenase (11β-HSD) . This interaction plays a significant role in its biochemical activity .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It is a weak antiandrogen, devoid of androgenic, estrogenic, and progestogenic activity . It influences cell function by preventing the 11β-HSD-mediated inactivation of endogenous corticosteroids .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting 11β-HSD, thereby preventing the inactivation of endogenous corticosteroids .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of progesterone
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-alpha-HYDROXYPROGESTERONE can be synthesized from progesterone through microbial biotransformation. For instance, the fungus Rhizopus microsporus var. oligosporus can hydroxylate progesterone at the 11-alpha position, yielding 11-alpha-HYDROXYPROGESTERONE with a high yield . Another method involves using 4-dimethylaminopyridine in refluxing dioxane as a nucleophilic polar solvent to improve the synthesis of 11-alpha-hemisuccinylprogesterone from 11-alpha-HYDROXYPROGESTERONE .
Industrial Production Methods: Industrial production of 11-alpha-HYDROXYPROGESTERONE often involves microbial biotransformation using fungi such as Rhizopus microsporus var. oligosporus . This method is efficient and yields high amounts of the desired product.
Chemical Reactions Analysis
Types of Reactions: 11-alpha-HYDROXYPROGESTERONE undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce 11-alpha-HYDROXYPROGESTERONE.
Substitution: Substitution reactions can involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
11-alpha-HYDROXYPROGESTERONE has a wide range of scientific research applications:
Comparison with Similar Compounds
11-beta-HYDROXYPROGESTERONE: This compound is an epimer of 11-alpha-HYDROXYPROGESTERONE and also inhibits 11-beta-hydroxysteroid dehydrogenase.
Enoxolone (glycyrrhetinic acid): Another potent inhibitor of 11-beta-hydroxysteroid dehydrogenase.
Carbenoxolone: Similar to enoxolone, it inhibits 11-beta-hydroxysteroid dehydrogenase.
Uniqueness: 11-alpha-HYDROXYPROGESTERONE is unique in its potent inhibition of 11-beta-hydroxysteroid dehydrogenase and its ability to confer mineralocorticoid activity on corticosterone . It is more potent than enoxolone or carbenoxolone in vitro .
Biological Activity
11alpha-Hydroxyprogesterone (11α-OHP), also known as 11α-hydroxypregn-4-ene-3,20-dione, is a steroid hormone and a metabolite of progesterone. It has garnered attention for its diverse biological activities, particularly in relation to blood pressure regulation and its role as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). This article explores the biological activity of 11α-OHP, summarizing key research findings, case studies, and mechanisms of action.
- Chemical Formula : C21H30O3
- Molar Mass : 330.468 g/mol
- CAS Number : 5689-99-0
Inhibition of 11β-Hydroxysteroid Dehydrogenase
11α-OHP is recognized as a potent inhibitor of both isoforms (1 and 2) of 11β-HSD, which is crucial in the metabolism of glucocorticoids. This inhibition can lead to increased mineralocorticoid activity from glucocorticoids like corticosterone, thereby influencing sodium retention and blood pressure regulation. Studies have shown that:
- Hypertensive Effects : In vivo experiments demonstrated that administration of 11α-OHP resulted in significant elevations in blood pressure in rats, with effects persisting over a 14-day period. The hypertensive response was linked to mineralocorticoid receptor activation and required an intact adrenal gland .
Study | Findings |
---|---|
Significant elevation in blood pressure within 3 days; effects persisted for 14 days. | |
Glucosides formed with 11α-OHP showed superior neuroprotective effects on PC12 cells. |
Cardiovascular Effects
Research indicates that both 11α-OHP and its epimer, 11β-hydroxyprogesterone, are involved in modulating blood pressure through their effects on renal sodium retention. The hypertensive properties of these compounds suggest their potential role in hypertension pathology .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 11α-OHP glucosides. These derivatives were found to enhance ATP levels in neuronal cells subjected to stress, indicating a protective effect against oxidative damage .
Case Study: Hypertensive Response in Rats
A study conducted on Sprague-Dawley rats demonstrated that continuous infusion of 11α-OHP led to significant increases in systolic blood pressure. The hypertensive effect was notably reduced when combined with a mineralocorticoid receptor antagonist, emphasizing the role of mineralocorticoid signaling in mediating these effects .
Case Study: Biotransformation by Fungi
In another study exploring biotransformation processes, the filamentous fungus Isaria farinosa was shown to effectively convert progesterone into various hydroxylated derivatives, including 6β,11α-dihydroxyprogesterone. This transformation pathway underscores the potential for microbial systems to modify steroid hormones for therapeutic applications .
Summary of Key Research
- Hypertensive Activity : Both 11α-OHP and its derivatives significantly elevate blood pressure by enhancing mineralocorticoid activity.
- Neuroprotective Properties : Glucosides derived from 11α-OHP exhibit neuroprotective effects against cellular stress.
- Biotransformation Potential : Microbial systems can effectively transform progesterone into more active derivatives, suggesting avenues for pharmaceutical development.
Properties
IUPAC Name |
17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZHCUBIASXHPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80-75-1 | |
Record name | MLS002637686 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 11alpha-Hydroxyprogesterone in research?
A: this compound is primarily investigated as a key intermediate in the production of corticosteroids. [, , ] Research focuses on optimizing its production using various microorganisms, like Aspergillus terreus, Rhizopus nigricans, and Aspergillus ochraceus, through biotransformation processes. [, , , ]
Q2: Can you describe the biotransformation process of progesterone to this compound?
A: Several fungal species, including Rhizopus nigricans and Aspergillus ochraceus, are known to possess enzymes capable of hydroxylating progesterone at the 11alpha position. [, , ] This biotransformation is typically carried out in fermentation systems where the fungal cells utilize progesterone as a substrate and introduce a hydroxyl group to produce this compound. [, ]
Q3: What are the challenges in the biotransformation process, and how are they addressed?
A: Efficient biotransformation requires careful optimization of various factors. For instance, continuous fermentation processes using multi-stage reactors have been developed to improve yield. [] Researchers have explored immobilizing fungal cells on matrices like polytetrafluoroethylene to enhance stability and reusability. [] Additionally, understanding the optimal conditions for fungal growth and enzyme activity is crucial. [, , ]
Q4: How does the structure of this compound influence its interaction with enzymes in the biotransformation process?
A: The presence of the hydroxyl group at the 11alpha position in this compound significantly influences its interaction with specific enzymes. [, ] For example, studies investigating the selectivity of fungal enzymes, like those from Trichoderma species, have shown their ability to differentiate between progesterone and this compound, leading to the production of various hydroxylated derivatives. []
Q5: How is this compound separated from the fermentation broth after biotransformation?
A: Continuous ethyl acetate extraction has been investigated as a method for separating this compound from the fermentation broth. [] Microchannel systems have shown promise for efficient extraction due to their high surface area-to-volume ratio, leading to faster extraction rates. []
Q6: What analytical techniques are employed to study and characterize this compound?
A: Various analytical methods are used to characterize and quantify this compound. These include High-Performance Liquid Chromatography (HPLC), often coupled with chiral stationary phases for separating enantiomers. [] Additionally, perturbation peak methods have proven valuable in determining thermodynamic isotherm parameters of this compound and its interactions in different systems. []
Q7: Has the development of monoclonal antibodies contributed to the study of this compound?
A: Yes, monoclonal antibodies have become valuable tools in studying this compound, particularly in developing sensitive and specific enzyme immunoassays. [] Researchers have successfully generated monoclonal antibodies against progesterone, using this compound-hemisuccinate-bovine serum albumin (11alpha-OH-P-HS-BSA) as an antigen. [] These antibodies exhibit high affinity and specificity for this compound, facilitating its detection and quantification in various biological samples, including milk. []
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